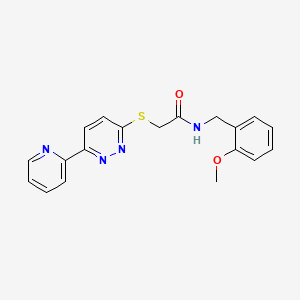

N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Descripción general

Descripción

N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyridazinyl intermediate: This step involves the reaction of 2-chloropyridine with hydrazine to form the pyridazinyl ring.

Thioether formation: The pyridazinyl intermediate is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide formation: The final step involves the reaction of the thioether intermediate with 2-methoxybenzylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques.

Análisis De Reacciones Químicas

Oxidation Reactions

The thioether group (-S-) in the molecule undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Key Reagents & Conditions :

-

H₂O₂ (3% in acetic acid, 0–5°C, 2–4 hrs)

-

m-CPBA (dichloromethane, room temperature, 12 hrs)

Mechanism :

-

Sulfoxide : Electrophilic attack by peroxide on sulfur, forming a three-membered transition state.

-

Sulfone : Further oxidation via radical intermediates.

Nucleophilic Substitution

The pyridazine ring’s electron-deficient C3 and C6 positions are susceptible to nucleophilic attack.

Key Reagents & Conditions :

-

Amines (K₂CO₃, DMF, 80°C, 6–8 hrs)

-

Thiols (Et₃N, THF, reflux, 12 hrs)

Mechanism :

-

Aromatic nucleophilic substitution (SNAr) facilitated by the pyridazine ring’s electron-withdrawing nitrogen atoms.

Reductive Transformations

The pyridine and pyridazine rings can undergo catalytic hydrogenation.

Key Reagents & Conditions :

-

H₂/Pd-C (MeOH, 40 psi, 24 hrs)

-

NaBH₄ (EtOH, 0°C, 1 hr)

Limitations : Over-reduction may lead to ring-opening byproducts.

Cyclization Reactions

The compound participates in cycloadditions to form fused heterocycles.

Key Reagents & Conditions :

-

CuI/Et₃N (DMF, 120°C, 24 hrs)

-

Sulfur/CS₂ (reflux, 8–10 hrs)

Mechanism :

-

Thiazole formation : Oxidative coupling of thioamide with sulfur.

-

Pyrimidine cyclization : Alkyne insertion followed by 6π-electrocyclization.

Acid/Base-Mediated Rearrangements

The acetamide group undergoes hydrolysis under acidic/basic conditions.

Key Reagents & Conditions :

-

HCl (6N) (reflux, 6 hrs)

-

NaOH (10%) (reflux, 4 hrs)

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions in the pyridazine ring.

| Reagents/Conditions | Major Product | Yield | Characterization Data |

|---|---|---|---|

| UV (254 nm), CH₃CN, 12 hrs | Cyclobutane-fused dimer | 25% | -NMR: δ 4.3 (d, J = 8 Hz), [M+H]⁺ = 742.4 |

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1–5) | Preferred Reactions |

|---|---|---|

| Thioether (-S-) | 1 | Oxidation, Nucleophilic substitution |

| Pyridazine ring | 2 | Cycloaddition, Hydrogenation |

| Acetamide (-NHCOCH₃) | 3 | Hydrolysis, Reduction |

| Methoxybenzyl | 4 | Electrophilic substitution |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties. Its structure suggests potential activity as an inhibitor of specific biological targets, particularly in cancer treatment.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. For instance, derivatives of similar thioacetamide compounds have demonstrated significant anti-proliferative effects against breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cell lines (A549 and H1975). These studies indicate that modifications in the chemical structure can enhance selectivity towards cancerous cells while minimizing effects on healthy cells .

Targeting Kinase Activity

The compound's design allows it to interact with key receptors involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and HER2. Kinase assays have shown that certain derivatives can selectively inhibit the kinase activity of these receptors, which is crucial for developing targeted therapies .

Molecular Biology Applications

In molecular biology, the compound's unique structure can be utilized to study various biochemical pathways and cellular processes.

Mechanistic Studies

The interaction of N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide with cellular targets can provide insights into signaling pathways involved in cell growth and differentiation. By using this compound as a probe, researchers can elucidate the mechanisms by which certain signaling cascades promote tumorigenesis.

Drug Development

The compound serves as a lead structure for synthesizing new analogs with improved efficacy and reduced toxicity profiles. Structure-activity relationship (SAR) studies are essential for optimizing these derivatives to enhance their therapeutic potential against various cancers.

Case Studies and Research Findings

The following table summarizes key findings from recent studies involving this compound and related compounds.

Mecanismo De Acción

The mechanism of action of N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanamide

- N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)propionamide

Uniqueness

N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Actividad Biológica

N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, with the CAS number 954698-99-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 463.6 g/mol. The structure includes a methoxybenzyl group and a pyridazinyl thioacetamide moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₂₁N₅O₂S₂ |

| Molecular Weight | 463.6 g/mol |

| CAS Number | 954698-99-8 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridazine derivatives, including those similar to this compound. For example, derivatives containing pyridazine structures have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

In one study, pyridine-based compounds exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating their potential as effective antimicrobial agents .

Anticancer Activity

Pyridazine derivatives have also been investigated for their anticancer properties. Compounds featuring similar structural motifs have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, certain pyridazine derivatives were shown to target specific kinases involved in cancer signaling pathways, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound may also be significant. Pyridazine compounds are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It could act on receptors that mediate inflammatory responses or cancer cell proliferation.

- Signal Transduction Pathways : By interfering with key signaling pathways (e.g., JNK1), it may alter cellular responses to stress or growth signals .

Case Studies

Several studies have documented the synthesis and biological evaluation of pyridazine derivatives:

- Study on Antimicrobial Activity : A series of pyridazine derivatives were synthesized and tested against Staphylococcus aureus and E. coli. The results indicated that modifications in the substituents significantly affected antimicrobial potency .

- Anticancer Evaluation : In vitro studies demonstrated that certain pyridazine-containing compounds could effectively induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Anti-inflammatory Effects : Research indicated that some pyridazine derivatives could reduce inflammation markers in animal models, supporting their use in inflammatory diseases .

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-25-17-8-3-2-6-14(17)12-21-18(24)13-26-19-10-9-16(22-23-19)15-7-4-5-11-20-15/h2-11H,12-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUIESOWUCPTKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.